5-Isobutylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3,10H2,1-2H3 |
InChI Key |
LPULHXMEKAUKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CN=C1)N |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of substituted pyridines, including aminopyridines, can be achieved through various methods. One common approach is the construction of the pyridine (B92270) ring from acyclic precursors. For example, a [3+3] cycloaddition reaction between enamines and unsaturated aldehydes or ketones provides a practical route to substituted pyridines. acs.org Other methods include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia donor. rsc.org Modifications of these classical methods, as well as novel synthetic routes, continue to be developed to improve efficiency and substrate scope. organic-chemistry.org
Once synthesized, the characterization of 5-isobutylpyridin-3-amine and its derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework and confirming the substitution pattern on the pyridine ring. acs.org Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group. Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-isobutylpyridin-3-amine is dictated by the interplay of the pyridine (B92270) ring and the amino substituent. The pyridine nitrogen is basic and can be protonated or alkylated. wikipedia.org The amino group is nucleophilic and can undergo a variety of reactions. libretexts.orglibretexts.org
Reactions of the Amino Group:
Acylation: The primary amino group can react with acyl chlorides or anhydrides to form amides. libretexts.orglibretexts.org This reaction is often used to introduce new functional groups or to protect the amine.
Alkylation: While direct alkylation of primary amines can be difficult to control and may lead to mixtures of primary, secondary, and tertiary amines, it is a possible derivatization pathway. libretexts.org
Diazotization: Primary aromatic amines react with nitrous acid to form diazonium salts. libretexts.org These intermediates are versatile and can be converted to a wide range of functional groups.
Reactions involving the Pyridine Ring:
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating amino group can direct electrophiles to the ortho and para positions. wikipedia.org
Computational and Theoretical Investigations of 5 Isobutylpyridin 3 Amine and Analogous Systems
Quantum Chemical Modeling and Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for analyzing the electronic structure of 5-Isobutylpyridin-3-amine and its analogues. DFT calculations allow for the determination of various electronic properties that dictate the molecule's reactivity and interactions.
Studies on substituted pyridines frequently employ DFT methods, such as the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G+(d,p), to investigate the effects of different substituents on the pyridine (B92270) ring. nih.govias.ac.in These calculations are crucial for understanding how electron-donating groups, like the amino group, and electron-releasing alkyl groups, like the isobutyl substituent, influence the electronic environment of the molecule. Key parameters derived from these models include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability. ias.ac.in
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For pyridin-3-amines, the nitrogen of the amino group and the pyridine ring nitrogen are typically electron-rich centers. nih.gov
Global Reactivity Descriptors: Conceptual DFT provides descriptors like electronegativity, chemical hardness, and electrophilicity index, which are calculated from the HOMO and LUMO energies. uit.nonih.gov These descriptors help in quantifying and comparing the reactivity of different pyridine derivatives. uit.no For instance, DFT has been used to predict the nucleophilicity of various substituted pyridines, which is a critical factor in their application as organocatalysts. ias.ac.in
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule, further clarifying the influence of substituents on the electronic structure. nih.gov
Table 1: Summary of Computational Methods Used in Studies of Pyridine Analogues This table is interactive. You can sort and filter the data.
| Compound Type Studied | Computational Method | Basis Set | Properties Investigated | Reference(s) |
|---|---|---|---|---|
| Substituted Pyridines | DFT | B3LYP/6-311G+(d,p) | HOMO-LUMO energies, Nucleophilicity | ias.ac.in |
| Pyridine Derivatives | DFT | B3LYP/LanL2DZ | Charge density, Geometrical parameters | researchgate.net |
| Pyridine Derivatives | DFT | B3LYP/6-31G(d,p) | FMO analysis, MEP, Dipole measurements | nih.gov |
| Imidazo[1,2-a]pyrimidine | DFT | B3LYP/6-311++G(d,p) | Optimized geometry, FMO, MEP, NBO | nih.govresearchgate.net |
Computational Studies on Reaction Mechanisms, Transition States, and Energy Profiles
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving pyridin-3-amine systems. By modeling reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction, providing a deeper understanding of its feasibility, kinetics, and selectivity.
DFT calculations are commonly used to:
Identify Intermediates and Transition States: For complex multi-step reactions, such as the synthesis of fused heterocyclic systems from aminopyridines, computational modeling can identify the structure of transient intermediates and the high-energy transition states that connect them. researchgate.net
Explain Regioselectivity: In reactions where a molecule has multiple reactive sites, such as the reaction of 1H-pyrazolo[3,4-b]pyridin-3-amine with α,β-unsaturated ketones, DFT calculations can explain why one product is formed over another (regioselectivity) by comparing the activation energies of the competing pathways. researchgate.net
Elucidate Reaction Pathways: Computational studies have helped describe the possible reaction pathways for transition metal-catalyzed reactions, such as the Suzuki cross-coupling of bromo-substituted pyridin-3-amines with arylboronic acids. nih.gov Plausible mechanisms for the formation of various nitrogen-containing heterocycles from aminopyridine precursors have been proposed and supported by computational evidence. nih.govmdpi.com
Through these methods, computational studies serve as a predictive tool to design more efficient synthetic routes and to understand the fundamental factors controlling chemical transformations.
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around its single bonds. For this compound, a key point of conformational flexibility is the rotation around the C5-Cα bond connecting the pyridine ring to the isobutyl group.
The principles of conformational analysis can be understood by drawing parallels to simpler alkanes like butane (B89635). lumenlearning.com Rotation around the central bond in butane leads to different conformations, such as staggered (anti, gauche) and eclipsed, which have distinct energies. youtube.com Similarly, the isobutyl group of this compound can adopt various orientations relative to the pyridine ring.
Staggered vs. Eclipsed Conformations: The rotation around the C5-Cα bond will result in staggered conformations, which are generally energy minima, and eclipsed conformations, which represent energy maxima. The relative stability is determined by steric interactions between the atoms or groups on the adjacent carbons.
Computational Modeling of Conformers: Quantum chemical methods are used to perform a potential energy surface scan by systematically rotating the dihedral angle of interest. This allows for the location of all stable conformers and the transition states that separate them.
A detailed computational and X-ray crystallography study on 5-benzyl-substituted imidazolidinones provides an excellent analogy. ethz.ch In that system, different stable conformers were identified where the benzyl (B1604629) group was positioned differently relative to the heterocyclic ring. ethz.ch The calculations revealed that multiple staggered conformations existed with small energy differences (less than 2 kcal/mol), suggesting that the substituent could rotate with relative freedom at ambient temperatures. ethz.ch A similar situation is expected for the isobutyl group in this compound, where different staggered conformations will likely exist in equilibrium. Understanding the preferred conformation is important as it can influence the molecule's interaction with biological targets or its packing in a crystal lattice.
Prediction and Interpretation of Spectroscopic Parameters through Computational Approaches
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be directly compared with experimental results.
The typical workflow involves:
Geometry Optimization: The molecular geometry is first optimized using a reliable method, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to find the lowest energy structure. nih.govresearchgate.net
Frequency Calculations: Following optimization, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies correspond to the peaks in an IR spectrum. nih.gov
NMR Shielding Calculations: Using the optimized geometry, NMR shielding constants are calculated, often using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These values are then converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra.
Studies on analogous heterocyclic systems, such as imidazo[1,2-a]pyrimidine-Schiff base derivatives, have demonstrated excellent agreement between theoretical and experimental spectra. nih.govresearchgate.net This correlation validates the structural assignment and provides a deeper understanding of the relationship between the molecule's electronic structure and its spectroscopic signatures. researchgate.net
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Analogous Schiff Base Derivative, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine This table is interactive. You can sort and filter the data.
| Carbon Atom Environment | Experimental δ (ppm) | Calculated δ (ppm) | Reference |
|---|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 | nih.gov |
| Pyrimidine Ring C1 | 150.18 | 153.52 | nih.gov |
| Pyrimidine Ring C2 | 131.09 | 136.01 | nih.gov |
This predictive capability is invaluable for identifying unknown compounds, distinguishing between isomers, and assigning specific signals in complex spectra to the correct atoms in the molecule.
Role As a Synthetic Intermediate and Precursor in Complex Molecular Architectures
Strategic Incorporation into Fused Heterocyclic Ring Systems
The strategic placement of the amino group at the 3-position of the pyridine (B92270) ring, combined with the isobutyl substituent at the 5-position, makes 5-isobutylpyridin-3-amine an ideal candidate for constructing fused heterocyclic frameworks. The isobutyl group can influence the solubility and pharmacokinetic properties of the resulting molecules without sterically hindering the key reactive sites involved in cyclization.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of fused rings in a single, efficient step. This compound is a competent substrate for such transformations to yield important classes of fused azaheterocycles like pyrazolopyridines.
A notable example is the synthesis of 6-isobutyl-1H-pyrazolo[3,4-b]pyridin-4-ol. In this reaction, this compound undergoes a cyclocondensation reaction with ethyl 3-ethoxy-2-cyano-3-iminopropanoate. The reaction, when heated in acetic acid, proceeds efficiently to yield the target pyrazolopyridine. nih.govorganic-chemistry.orgnih.govbeilstein-journals.org This transformation highlights the utility of this compound in preparing highly functionalized pyrazolopyridine cores, which are significant pharmacophores.
Reaction Details for the Synthesis of 6-isobutyl-1H-pyrazolo[3,4-b]pyridin-4-ol
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Ethyl 3-ethoxy-2-cyano-3-iminopropanoate | Acetic Acid | 120 °C | 1 hour | 6-Isobutyl-1H-pyrazolo[3,4-b]pyridin-4-ol | 88% |
While specific examples for the synthesis of imidazopyridines directly from this compound are not prominently detailed in the reviewed literature, the general reactivity of the 3-aminopyridine (B143674) scaffold suggests its potential in such reactions. Typically, the synthesis of imidazo[4,5-b]pyridines involves the reaction of a 2,3-diaminopyridine (B105623) derivative with a carboxylic acid or its equivalent. The analogous reaction with a 3,4-diaminopyridine (B372788) would be required to form the corresponding imidazo[4,5-c]pyridine.
Beyond the common imidazo- and pyrazolopyridine systems, the reactivity of this compound can be harnessed to create other novel azaheterocycles. The fundamental chemistry of aminopyridines allows for their reaction with a wide array of bifunctional electrophiles, leading to a diverse range of fused systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines, while reaction with α-haloketones can pave the way for other bicyclic frameworks. The isobutyl substituent remains a key feature that can be used to tune the properties of these novel molecular architectures.
Utility as a Building Block in Multi-Component Reaction Sequences for Diversification
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and other applications.
While specific examples detailing the use of this compound in MCRs are not extensively documented, its structural motifs are amenable to classic MCRs that build fused heterocyclic systems. For example, the Groebke-Blackburn-Bienaymé reaction is a well-established three-component reaction that synthesizes 3-amino-imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comorganic-chemistry.orgscielo.org.zaresearchgate.net Although this specific reaction utilizes the 2-amino isomer, analogous MCRs could potentially be developed for 3-aminopyridines like this compound to generate other isomeric imidazopyridine scaffolds or entirely different heterocyclic systems. The presence of the nucleophilic amino group and the pyridine ring makes it a prime candidate for isocyanide-based MCRs, which are known for their ability to rapidly generate molecular diversity. The development of such MCRs involving this compound would represent a significant step forward in leveraging this building block for combinatorial chemistry and the synthesis of diverse compound libraries.
Q & A
Q. How to design a kinetic study for the acid-catalyzed functionalization of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
